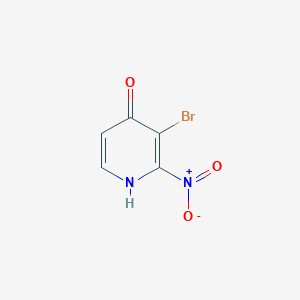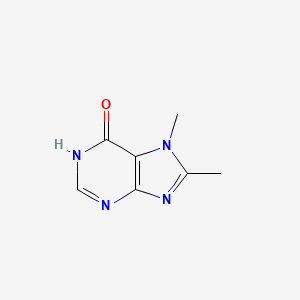
3-Bromo-2-nitropyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3BrN2O3 It is a derivative of pyridine, characterized by the presence of bromine and nitro functional groups at the 3rd and 2nd positions, respectively, and a hydroxyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-nitropyridin-4-ol typically involves the nitration of 3-bromopyridine followed by hydroxylation. One common method is the reaction of 3-bromopyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 2nd position. The resulting 3-bromo-2-nitropyridine is then subjected to hydroxylation using a suitable hydroxylating agent such as sodium hydroxide or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: 3-Amino-2-nitropyridin-4-ol, 3-Thio-2-nitropyridin-4-ol.
Reduction: 3-Bromo-2-aminopyridin-4-ol.
Oxidation: 3-Bromo-2-nitropyridin-4-one.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-nitropyridin-4-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-nitropyridin-4-ol in biological systems is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds or undergo nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-nitropyridine
- 3-Bromo-4-nitropyridine
- 3-Bromo-5-nitropyridin-4-ol
Uniqueness
3-Bromo-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of bromine, nitro, and hydroxyl groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C5H3BrN2O3 |
|---|---|
Molekulargewicht |
218.99 g/mol |
IUPAC-Name |
3-bromo-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9) |
InChI-Schlüssel |
WNBXWUHCFUPLEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C(C1=O)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)

![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)






![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)



